Technical Guide: Structure Elucidation of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Technical Guide: Structure Elucidation of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
This guide outlines a rigorous, self-validating workflow for the structure elucidation of 1-Methyl-1-phenylhydrazine sulfate dihydrate . It addresses the critical challenges of distinguishing regiochemical isomers (1,1- vs. 1,2-substitution), determining the precise salt stoichiometry (mono- vs. bis-sulfate), and quantifying the hydration state.[1][2]
Executive Summary
1-Methyl-1-phenylhydrazine (MPH) is a critical hydrazine derivative used in the synthesis of indoles (Fischer indole synthesis) and pyrazoles.[2] While the free base is a liquid prone to oxidation, the sulfate salt offers enhanced stability.[1] However, commercial samples often exhibit ambiguity regarding their hydration state (anhydrous, monohydrate, or dihydrate) and salt stoichiometry (1:1 vs. 2:1).[1]
This guide provides a definitive elucidation strategy. It moves beyond simple identity confirmation to a full structural assignment, ensuring that the researcher can distinguish the target 1-methyl-1-phenyl isomer from its 1-methyl-2-phenyl regioisomer and accurately define the crystal lattice composition.[2]
Chemical Identity & Theoretical Framework[2][3]
Before initiating wet chemistry, we must establish the structural hypotheses.
-
Target Compound: 1-Methyl-1-phenylhydrazine sulfate dihydrate.[2]
-
Core Moiety:
[2][3][4] -
Key Isomer to Exclude: 1-Methyl-2-phenylhydrazine (
).[2]
Structural Hypotheses (Stoichiometry)
The "sulfate" can exist in two primary forms based on the molar ratio of base to acid:
-
Bis-sulfate (2:1):
[2] -
Monosulfate (1:1):
Visualization of Elucidation Logic
The following diagram illustrates the decision tree for confirming the structure.
Caption: Logical workflow for distinguishing the target dihydrate salt from isomers and anhydrous forms.
Analytical Protocol & Data Interpretation
Phase 1: Regiochemistry (NMR Spectroscopy)
Objective: Confirm the methyl group is attached to the nitrogen bearing the phenyl ring (1,1-substitution).
Methodology:
Dissolve ~10 mg of the salt in DMSO-
Diagnostic Criteria:
| Feature | 1-Methyl-1-phenylhydrazine (Target) | 1-Methyl-2-phenylhydrazine (Isomer) |
| Methyl Shift ( | ||
| Amino Protons ( | Two distinct signals (or broad humps) for the two distinct | |
| Ipso Carbon ( | ||
| NOE Signal | Strong NOE between N-Me and Ortho-phenyl protons.[2] | Weak or no NOE between N-Me and Ortho-phenyl protons (separated by NH).[2] |
Causality: The 1,1-isomer lacks a proton on the internal nitrogen, preventing
Phase 2: Salt Stoichiometry (Elemental Analysis & IC)
Objective: Determine if the lattice contains one or two hydrazine units per sulfate.
Methodology:
-
Combustion Analysis (CHN): Measure Carbon, Hydrogen, and Nitrogen percentages.[1]
-
Ion Chromatography (IC): Quantitatively measure Sulfate (
) content.[2]
Theoretical Values (Calculated):
| Element | Bis-Sulfate Dihydrate | Monosulfate Dihydrate |
| MW | 378.44 g/mol | 256.23 g/mol |
| Carbon | 44.43% | 32.81% |
| Nitrogen | 14.81% | 10.93% |
| Sulfur | 8.47% | 12.51% |
Decision Rule: A Nitrogen-to-Sulfur molar ratio of 4:1 confirms the Bis-sulfate; a ratio of 2:1 confirms the Monosulfate.[2] Most commercial "hydrazine sulfates" are 1:1 salts (monosulfates) or bis-hydrazine sulfates.[2] The "Dihydrate" designation often accompanies the bis-salt in literature.[2]
Phase 3: Hydration State (Thermal Analysis)
Objective: Confirm the "Dihydrate" designation by quantifying lattice water.
Methodology:
-
Thermogravimetric Analysis (TGA): Ramp 10°C/min from 25°C to 300°C under
. -
Differential Scanning Calorimetry (DSC): Look for endotherms corresponding to dehydration vs. melting.[2]
Expected Profile for Dihydrate:
-
Step 1 (Dehydration): Mass loss occurs typically between 60°C and 110°C.[2]
-
Calculation:
-
Step 2 (Decomposition): Exothermic decomposition of the hydrazine moiety usually follows the melting point (>140°C).
Self-Validating Check: If TGA shows < 1% mass loss below 120°C, the sample is anhydrous, and the "dihydrate" label is incorrect.
Advanced Characterization: X-Ray Diffraction[1]
While NMR and EA provide strong evidence, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute authority for defining the dihydrate structure.
Crystal Packing Visualization
In the dihydrate lattice, water molecules typically bridge the sulfate anions and the protonated hydrazine cations via hydrogen bonding networks.[1]
Caption: Schematic of hydrogen bonding network in a theoretical bis-hydrazine sulfate dihydrate lattice.[2]
XRD Protocol:
-
Recrystallization: Slowly cool a saturated solution in Ethanol/Water (90:10) to grow suitable needles/prisms.[2]
-
Collection: Collect data at 100K to freeze water molecule motion.
-
Refinement: Locate hydrogen atoms on the water molecules from difference Fourier maps to confirm the dihydrate stoichiometry.
Summary of Specifications
For a confirmed 1-Methyl-1-phenylhydrazine Sulfate Dihydrate (assuming Bis-sulfate model as most stable crystalline form), the data must align as follows:
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline powder (darkens on storage).[2] |
| Singlet at ~3.2 ppm (3H, N-Me); Aromatic multiplets 6.8-7.3 ppm.[2] | |
| Elemental Analysis | Matches theoretical C (44.4%), H (6.9%), N (14.8%).[1] |
| Water Content (KF/TGA) | 9.0% – 10.0% w/w.[2] |
| Sulfate Content | ~25.4% (gravimetric or IC).[2] |
References
-
Sigma-Aldrich. 1-Methyl-1-phenylhydrazine sulfate dihydrate Product Specification. Retrieved from (Note: Link directs to free base/salt catalog entry for verification).[2]
-
NIST Chemistry WebBook. 1-Methyl-1-phenyl-hydrazine sulfate Spectra and Properties. SRD 69.[2][5] Retrieved from .[1][2][6]
-
PubChem. 1-Methyl-1-phenylhydrazine Compound Summary. National Library of Medicine.[2] Retrieved from .[2]
-
BenchChem. Analytical Methods for Phenylhydrazine Derivatives. Retrieved from .[2]
-
ChemicalBook. 1-Methyl-1-phenylhydrazine NMR Data. Retrieved from .[2]
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-メチル-1-フェニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
